Parishin E

Catalog No.
S882194
CAS No.
M.F
C19H24O13
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parishin E

Product Name

Parishin E

IUPAC Name

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid

Molecular Formula

C19H24O13

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1

InChI Key

XAIUTKHLNZBMEG-HUNOYVTQSA-N

SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
  • PubMed Search: PubMed is a freely accessible database of biomedical literature maintained by the National Institutes of Health (NIH) . A search for "Parishin E" resulted in zero publications.
  • Google Scholar Search: Google Scholar is a broad search engine that indexes scholarly publications across many disciplines. A search for "Parishin E" on Google Scholar also yielded no relevant results.

This lack of presence in scientific databases suggests that "Parishin E" is not a commonly used term in scientific research. It's possible that:

  • The term is a misspelling of another scientific compound.
  • "Parishin E" refers to a substance not yet studied in a scientific context.
  • It might be a name used in a specific field or industry that hasn't been documented in scientific literature.

Parishin E is a phenolic glycoside derived from Gastrodia elata, a traditional medicinal plant known for its neuroprotective and antioxidant properties. This compound is part of a larger family of parishins, which are characterized by their unique structural features involving citric acid and varying numbers of glucose units. Parishin E specifically exhibits significant biological activities, making it a subject of interest in pharmacological research.

Parishin E has been shown to exhibit several notable biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals, thereby reducing oxidative stress and potential cellular damage.
  • Neuroprotective Effects: Studies indicate that parishin E can modulate neurotransmitter levels and inhibit neuroinflammation, contributing to its protective effects against neurodegenerative diseases .
  • Anti-inflammatory Activity: This compound has been linked to the inhibition of pro-inflammatory enzymes, thus playing a role in reducing inflammation in various biological contexts .

Parishin E can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting parishins from Gastrodia elata using techniques like subcritical water extraction or high-performance liquid chromatography. These methods optimize yield while preserving the bioactive components .
  • Synthetic Approaches: Although less common, synthetic routes can be developed to create parishin E in a laboratory setting, typically involving chemical modification of simpler phenolic compounds .

Several compounds share structural similarities with parishin E. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Parishin AContains fewer glucose units than parishin EAntioxidant; anti-inflammatoryPrimarily studied for its effects on cardiovascular health
Parishin BSimilar backbone but different substituentsNeuroprotective; modulates neurotransmitter levelsMore potent in inhibiting specific inflammatory pathways
Parishin CContains citric acid linked to multiple glucose unitsNeuroprotective; antioxidantFocused on cognitive enhancement and neuroprotection

Parishin E stands out due to its specific balance of antioxidant and neuroprotective effects, making it particularly valuable in pharmacological research compared to other parishins .

XLogP3

-2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

7

Exact Mass

460.12169082 g/mol

Monoisotopic Mass

460.12169082 g/mol

Heavy Atom Count

32

Dates

Modify: 2023-08-15

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